ethyl (2E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoate
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Overview
Description
ETHYL (E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOATE is a complex organic compound characterized by its unique structure, which includes a chlorinated nitrophenyl group, a furan ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-nitrophenyl isocyanate with ethyl cyanoacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL (E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
ETHYL (E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ETHYL (E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOATE involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group and furan ring also contribute to its reactivity and potential biological activities.
Comparison with Similar Compounds
Similar Compounds
- ETHYL (E)-3-[5-(2-BROMO-5-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOATE
- ETHYL (E)-3-[5-(2-IODO-5-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOATE
Uniqueness
ETHYL (E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOATE is unique due to its specific chlorinated nitrophenyl group, which imparts distinct chemical and biological properties compared to its brominated or iodinated analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C16H11ClN2O5 |
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Molecular Weight |
346.72 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C16H11ClN2O5/c1-2-23-16(20)10(9-18)7-12-4-6-15(24-12)13-8-11(19(21)22)3-5-14(13)17/h3-8H,2H2,1H3/b10-7+ |
InChI Key |
JAJDBBSBXYYDEV-JXMROGBWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C#N |
Origin of Product |
United States |
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